1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene

Overview

Description

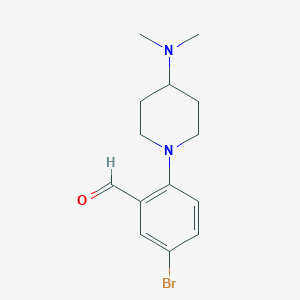

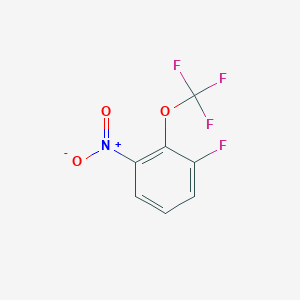

1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 . The compound is also known as Benzene, 1-fluoro-3-nitro-2-(trifluoromethoxy)- .

Molecular Structure Analysis

The InChI code for 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene is a clear liquid that ranges in color from colorless to very pale yellow . The compound should be stored at room temperature .Scientific Research Applications

Electron Attachment Studies

- Dissociative Electron Attachment : A study on halocarbon-derivatives of nitro-benzene, including 4-fluoro-3-nitro-benzo-trifluoride, revealed insights into electron interactions with these molecules. The research highlighted the formation of Transient Negative Ions and dissociative attachment products at elevated electron energies, contributing to the understanding of electron-molecule interactions in such compounds (Wnorowska, Kočišek, & Matejčík, 2014).

Synthesis and Substitution Reactions

- Synthesis and Nucleophilic Aromatic Substitution : Research on 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound related in structure to 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene, involved exploring its synthesis and nucleophilic aromatic substitution reactions. This study provides insights into synthesizing and modifying similar fluoro-nitro compounds (Ajenjo et al., 2016).

Application in Polymer Synthesis

- Soluble Fluoro-Polyimides : A study on the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine related to 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene demonstrated applications in high-quality polyimide film production. These films exhibited excellent thermal stability and hygrothermal stability, highlighting the utility of fluoro-nitro compounds in advanced material production (Xie et al., 2001).

Safety and Hazards

The compound is classified as having acute toxicity (oral and dermal), skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-Fluoro-3-nitro-2-(trifluoromethoxy)benzene are not available in the sources retrieved, research into the synthesis and properties of trifluoromethyl ethers is ongoing . These compounds have unusual properties and potential applications in various fields, which could open up new avenues for exploration.

properties

IUPAC Name |

1-fluoro-3-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDQAYSTPSOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

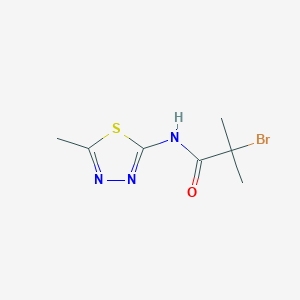

![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)

![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)